N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide
Description
N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide is a benzothiazole derivative characterized by a methylthio (-SMe) group at position 2 of the benzothiazole ring and a phenylsulfonyl acetamide moiety at position 4. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-22-16-18-13-8-7-11(9-14(13)23-16)17-15(19)10-24(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMKBVZUOJPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-(methylthio)benzo[d]thiazole with phenylsulfonyl acetic acid derivatives. The structural integrity of the compound can be confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry. The presence of the methylthio and phenylsulfonyl groups is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the anticancer effects against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase-3 activation. The results demonstrated that these compounds could induce apoptosis in tumor cells, suggesting a potential mechanism for their anticancer activity .
Table 1: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 10 | Apoptosis induction |
| 6g | C6 | 15 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives, including the target compound, have also been explored. In vitro studies have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzothiazole were tested against Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed for certain derivatives .
Table 2: Antimicrobial Activity Results
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 6f | Staphylococcus aureus | 20 |
| 6g | Escherichia coli | No activity |
The biological mechanisms underlying the activity of this compound can be attributed to several factors:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities that may contribute to their overall efficacy against cancer cells by reducing oxidative stress .
- Antimicrobial Mechanisms : The presence of the sulfonamide group may enhance the interaction with bacterial enzymes, disrupting their metabolic pathways.
Case Studies
In a notable case study involving a series of benzothiazole derivatives, researchers synthesized multiple compounds and evaluated their biological activities. Among these, this compound was highlighted for its promising anticancer properties, particularly against resistant cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide, exhibit significant antimicrobial properties.
- Mechanism of Action : The compound has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death.
- Case Study : A study evaluated the compound against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition against multidrug-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| MRSA | 8 µg/mL | Lower than linezolid |
| E. coli | 16 µg/mL | Comparable to ciprofloxacin |
| Candida albicans | 32 µg/mL | Similar to fluconazole |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, focusing on its cytotoxic effects on cancer cell lines.
- Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle in cancer cells, which is crucial for its anticancer efficacy.
- Case Study : In vitro studies revealed that the compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines at concentrations above 10 µM .
| Cancer Cell Line | IC50 (µM) | Effectiveness Compared to Control |
|---|---|---|
| MCF7 (Breast Cancer) | 12 | Significant reduction in viability |
| A549 (Lung Cancer) | 15 | Comparable efficacy to doxorubicin |
| HT1080 (Fibrosarcoma) | 10 | Higher potency than standard treatments |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups known for enhancing biological activity. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can lead to variations in both antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The target compound’s phenylsulfonyl acetamide group differs from benzamide (e.g., ) or carboxamide derivatives (e.g., ), which may enhance solubility and metabolic stability due to the sulfonyl group’s polar nature.
- Lipophilicity : The methylthio group in the target compound and others (e.g., ) increases lipophilicity compared to methoxy or pyridinyl substituents (e.g., ).
- Melting Points : Compounds with bulkier substituents (e.g., pyrimidinyl in 7s ) exhibit higher melting points (~170°C), suggesting stronger intermolecular interactions.
Key Observations :
- Anticancer Potential: YLT322 demonstrates strong anti-proliferative activity, likely due to its chloro and pyridinylamino groups, which may stabilize target binding. The target compound’s phenylsulfonyl group could similarly modulate apoptosis pathways, though direct evidence is lacking.
- Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., sulfonyl in the target compound) may enhance interactions with enzymatic targets compared to electron-donating groups (e.g., methoxy in 7s ).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of benzothiazole intermediates with sulfonyl acetamide groups. Key steps include:
- Thioether formation : Introducing the methylthio group via nucleophilic substitution under controlled temperature (60–80°C) in solvents like DMF or dichloromethane .
- Amidation : Coupling the sulfonylacetamide moiety using catalysts such as triethylamine to facilitate bond formation .
- Purification : Techniques like column chromatography or recrystallization (ethanol/water mixtures) ensure >95% purity .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the methylthio group (δ ~2.5 ppm) and phenylsulfonyl protons (δ ~7.5–8.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching C₁₆H₁₃N₂O₃S₃) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Q. What biological activities are reported for structurally similar benzothiazole derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Anticancer activity : IC₅₀ values of 2–10 µM against hepatocellular carcinoma via mitochondrial apoptosis pathways .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Structure-activity trends : Substitutions at the thiazole ring (e.g., chloro, nitro) enhance potency .
Advanced Research Questions
Q. How can researchers optimize the introduction of the phenylsulfonyl group during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve sulfonation efficiency by stabilizing reactive intermediates .
- Catalyst use : Triethylamine (1.2 equiv) reduces side reactions by scavenging HCl during sulfonyl chloride reactions .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes decomposition .
Q. How to resolve contradictions in bioactivity data between structural analogs?
- Methodological Answer :
- Purity validation : Ensure analogs are ≥95% pure via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
- Substituent analysis : Compare analogs with systematic substitutions (e.g., -F vs. -Cl) to isolate electronic/steric effects .
Q. What experimental approaches elucidate the mechanism of anticancer activity?
- Methodological Answer :
- Apoptosis assays : Flow cytometry with Annexin V/PI staining detects early/late apoptosis in treated cells .
- Mitochondrial studies : JC-1 dye measures mitochondrial membrane potential disruption .
- Target identification : Molecular docking (e.g., Autodock Vina) predicts interactions with Bcl-2 or caspase-3 .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents at the benzothiazole (e.g., -OCH₃, -NO₂) and sulfonyl (e.g., alkyl vs. aryl) positions .
- Biological testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and bacterial strains .
- Computational modeling : Use QSAR tools (e.g., Schrödinger) to correlate logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
